4-(Quinolin-2-yloxy)oxolan-3-amine
Description
4-(Quinolin-2-yloxy)oxolan-3-amine is a heterocyclic compound featuring a quinoline moiety linked via an ether oxygen to an oxolane (tetrahydrofuran) ring with an amine substituent at the 3-position.
Properties
IUPAC Name |
4-quinolin-2-yloxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-7-16-8-12(10)17-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMKJFGROOIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Quinolin-2-yloxy)oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and oxolane derivatives.
Reaction Conditions: The quinoline derivative is reacted with an oxolane derivative under basic conditions to form the desired product. Common reagents include sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction.
Chemical Reactions Analysis
4-(Quinolin-2-yloxy)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where halogenated reagents replace the amine group with other functional groups.
Scientific Research Applications
4-(Quinolin-2-yloxy)oxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with DNA replication in cancer cells.
Industry: It is used in the development of new materials with unique electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yloxy)oxolan-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to bacterial enzymes, inhibiting their function and leading to cell death.
Pathways Involved: In cancer cells, it interferes with DNA replication and repair pathways, causing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 4-(Quinolin-2-yloxy)oxolan-3-amine, differing primarily in aromatic systems or substituents:
Key Observations :
- Aromatic System Impact: Replacing quinoline with pyridine (as in ) reduces molecular weight (~180 g/mol vs.
- Substituent Effects : The pyrrolidine group in introduces a tertiary amine, increasing basicity (pKa ~10–11) compared to the primary amine in the target compound. The triazole in may enhance solubility via hydrogen bonding.
Physicochemical Properties
- Solubility: Quinoline’s hydrophobicity likely reduces aqueous solubility compared to pyridine derivatives. However, the oxolane oxygen and amine group may mitigate this through polar interactions .
- Synthetic Routes: describes quinoline derivative synthesis via acyl chloride intermediates, suggesting analogous methods for preparing 4-(Quinolin-2-yloxy)oxolan-3-amine. Thionyl chloride-mediated reactions and coupling with amines are plausible steps .
Stability and Reactivity
- Oxidative Stability: Quinoline’s aromatic system provides stability against oxidation, whereas pyrrolidine or triazole substituents () may introduce reactive sites (e.g., tertiary amines prone to N-oxidation).
- Amine Reactivity: The primary amine in 4-(Quinolin-2-yloxy)oxolan-3-amine could participate in Schiff base formation or acylation reactions, similar to compounds in .
Biological Activity
4-(Quinolin-2-yloxy)oxolan-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a quinoline moiety linked to an oxolane ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:
This configuration allows the compound to interact with various biological targets, making it a versatile candidate for drug development.
4-(Quinolin-2-yloxy)oxolan-3-amine exhibits its biological activity primarily through:
- Enzyme Inhibition : The quinoline portion can bind to active sites of enzymes, inhibiting their function. This is particularly relevant in pathways associated with cancer and infectious diseases.
- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways critical for cell proliferation and survival .
- Antimicrobial Activity : Preliminary studies suggest that it disrupts bacterial cell walls, positioning it as a potential antimicrobial agent.
Anticancer Properties
Research indicates that 4-(Quinolin-2-yloxy)oxolan-3-amine has significant anticancer potential. For instance, studies have shown that it can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : It inhibits key proteins involved in the cell cycle, leading to halted proliferation.
- Modulation of Signaling Pathways : The compound affects the PI3K/Akt/mTOR pathway, which is crucial in many cancers .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 28 | Induces apoptosis |
| PC-3 | 37 | Cell cycle arrest |
| MCF-7 | 25 | Inhibition of DNA replication |
Antimicrobial Activity
The antimicrobial properties of 4-(Quinolin-2-yloxy)oxolan-3-amine have been evaluated against various pathogens. The compound demonstrated moderate to potent activity against several bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
Case Studies
- Anticancer Study : A study conducted on MDA-MB-231 breast cancer cells showed that treatment with 4-(Quinolin-2-yloxy)oxolan-3-amine resulted in a significant reduction in cell viability at concentrations above 25 µM. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
- Antimicrobial Evaluation : In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
The unique combination of the quinoline and oxolane rings provides insights into the structure-activity relationship (SAR). Variations in substituents on these rings can lead to changes in biological activity, highlighting the importance of chemical modifications for enhancing efficacy and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
